molecular formula C8H8N2S3 B12531086 5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione

5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione

Cat. No.: B12531086
M. Wt: 228.4 g/mol
InChI Key: YMHRGPCACPROEJ-FRSMNZTCSA-N
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Description

5-[(1E,3E)-5-Iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione is a heterocyclic compound featuring a thiazole core substituted with a sulfanyl (-SH) group at position 4 and an iminopenta-1,3-dienyl chain at position 3. Its reactivity is influenced by the electron-withdrawing thione (-C=S) group and the nucleophilic sulfanyl substituent, making it a candidate for synthesizing bioactive derivatives or materials .

Properties

Molecular Formula

C8H8N2S3

Molecular Weight

228.4 g/mol

IUPAC Name

5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C8H8N2S3/c9-5-3-1-2-4-6-7(11)10-8(12)13-6/h1-5,9,11H,(H,10,12)/b3-1+,4-2+,9-5?

InChI Key

YMHRGPCACPROEJ-FRSMNZTCSA-N

Isomeric SMILES

C(=C/C=N)\C=C\C1=C(NC(=S)S1)S

Canonical SMILES

C(=CC=N)C=CC1=C(NC(=S)S1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Triazole-Thione Family

Compound A: 5-(2-Fluorophenyl)-4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Key Differences: Replaces the thiazole ring with a 1,2,4-triazole ring. Substituted with a fluorophenyl group and a methoxyphenyl-propenylideneamino side chain. Implications: The triazole ring enhances π-π stacking interactions, while the fluorine atom increases lipophilicity and metabolic stability compared to the thiazole-based target compound .

Compound B: 5-[(E)-[[3-Mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino]methyl]-2-methoxyphenol

  • Key Differences: Contains a trifluoromethyl (-CF₃) group and a phenolic -OH substituent. The phenolic group allows for hydrogen bonding, which is absent in the target compound .

Thiazole-Thione Derivatives

Compound C: Thiothiamine (3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione)

  • Key Differences: Features a pyrimidine ring fused to the thiazole core, along with a hydroxyethyl substituent. Implications: The pyrimidine moiety confers vitamin-like activity (e.g., as a thiamine analogue), whereas the target compound’s iminopenta-dienyl chain may prioritize coordination chemistry over biological roles .

Comparative Data Table

Property/Feature Target Compound Compound A Compound B Compound C
Core Structure Thiazole-2-thione 1,2,4-Triazole-3-thione 1,2,4-Triazole-5-thione Thiazole-2-thione (pyrimidine-linked)
Key Substituents 4-Sulfanyl, 5-Iminopenta-dienyl 2-Fluorophenyl, Methoxyphenyl Trifluoromethyl, Methoxyphenol Pyrimidine, Hydroxyethyl
Electronic Effects Electron-deficient (thione + imine) Moderate π-π stacking Strong electron-withdrawing Mixed (polar pyrimidine)
Potential Applications Coordination chemistry, Materials science Bioactive agents Antioxidants, Sensors Vitamin analogues, Enzymology

Research Findings and Functional Insights

  • Stability : Compound B’s -CF₃ group likely grants superior thermal stability compared to the target compound’s conjugated diene system, which may undergo photoisomerization .
  • Biological Relevance : Thiothiamine (Compound C) has documented roles in enzyme inhibition, while the target compound’s lack of pyrimidine or hydroxyethyl groups limits its direct biological utility .

Biological Activity

5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₉H₈N₂S₂
  • Molecular Weight : 224.30 g/mol
  • IUPAC Name : 5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione

This thiazole derivative features a unique imine functional group and a sulfanyl moiety that contribute to its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)Antibacterial125–150 µg/mL
Escherichia coliAntibacterial150–200 µg/mL
Aspergillus nigerAntifungal125–150 µg/mL

Studies indicate that structural modifications enhance antimicrobial efficacy. For instance, the presence of hydroxyl groups in specific positions on the thiazole ring significantly improves activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in cancer cell lines by targeting specific metabolic pathways.
  • Induction of Apoptosis : Studies reveal that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

For example, a study reported that thiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Activity

Thiazole compounds have also been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that certain thiazole derivatives can reduce the production of inflammatory markers in macrophages .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activities against various pathogens using the cup plate method. The results indicated that modifications at the 4-position of the thiazole ring enhanced antimicrobial potency .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of specific substituents on the thiazole ring in determining biological activity. For instance, electron-withdrawing groups significantly reduced activity, while electron-donating groups enhanced it .
  • Clinical Relevance : Thiazole derivatives have been explored for their potential use in treating infections caused by resistant strains of bacteria and fungi, showcasing their relevance in current therapeutic strategies .

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